molecular formula C30H44O8 B591398 Oleaside B CAS No. 71699-08-6

Oleaside B

Cat. No.: B591398
CAS No.: 71699-08-6
M. Wt: 532.674
InChI Key: SWTJRDUVJNXNMX-JCELJXGJSA-N
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Description

Oleaside B (CAS: 71699-08-6) is a triterpenoid saponin with the molecular formula C₃₀H₄₄O₈ and a molecular weight of 532 g/mol . It is structurally characterized by an oleanane-type skeleton, a common framework for bioactive triterpenoids. Its glycosidic side chain and hydroxylation pattern contribute to its solubility and biological interactions.

Properties

IUPAC Name

3-[(1S,4R,6S,9S,10R,13R,14R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTJRDUVJNXNMX-JCELJXGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oleaside B involves the glycosylation of oleagenin with β-D-digitalopyranoside. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from Nerium oleander. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Oleaside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction can produce reduced steroid derivatives.

Scientific Research Applications

Oleaside B has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Oleaside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

  • Structural Differences: this compound’s monodesmosidic glycosylation enhances its solubility compared to non-glycosylated Oleanolic Acid, facilitating cell membrane interaction .
  • Functional Variance : Saikosaponin A’s bidesmosidic structure increases its stability in the gastrointestinal tract, making it more suitable for oral administration than this compound .

Comparison with Functionally Similar Compounds

This compound shares therapeutic overlap with Betulinic Acid (anti-cancer) and Ginsenoside Rg3 (anti-inflammatory), though their structures differ.

Property This compound Betulinic Acid Ginsenoside Rg3
Molecular Class Triterpenoid saponin Lupane triterpenoid Dammarane triterpenoid
Mechanism of Action NF-κB pathway inhibition Mitochondrial apoptosis PI3K/AKT pathway modulation
IC₅₀ (Anti-Cancer) 12.5 µM (HeLa cells) 8.2 µM (MCF-7 cells) 15.3 µM (A549 cells)
Bioavailability Low (due to high polarity) Moderate High (nanoparticle formulations)

Key Findings :

  • Efficacy : Betulinic Acid exhibits stronger cytotoxicity against cancer cells but lacks this compound’s anti-inflammatory synergy .
  • Formulation Challenges: this compound’s polarity limits its bioavailability, unlike Ginsenoside Rg3, which is often encapsulated for enhanced delivery .

Biological Activity

Oleaside B, a compound derived from the plant Nerium oleander, is part of a class of bioactive molecules known as cardenolides. This article explores the biological activities associated with this compound, highlighting its therapeutic potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure typical of cardenolides, which includes a steroid-like backbone with a sugar moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Activity : Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Cardiotonic Effects : As a cardenolide, this compound may possess cardiotonic effects, potentially enhancing cardiac contractility. This property is similar to other compounds in its class, which have been used in traditional medicine for heart conditions .
  • Antimicrobial Activity : this compound demonstrates antimicrobial properties against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory activities, which may be beneficial in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Na+/K+ ATPase : Similar to other cardenolides, this compound may inhibit the Na+/K+ ATPase enzyme, leading to increased intracellular sodium levels and subsequent calcium influx. This mechanism is particularly relevant for its cardiotonic effects .
  • Induction of Apoptosis : In cancer cells, this compound has been shown to activate apoptotic pathways, including the caspase cascade. This leads to programmed cell death, which is crucial for inhibiting tumor growth .
  • Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in inflammation and cell survival, including NF-kB and MAPK pathways. This modulation can contribute to its anti-inflammatory and anticancer effects .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis in cancer cells
CardiotonicEnhances cardiac contractility through Na+/K+ ATPase inhibition
AntimicrobialExhibits activity against bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis.
  • Cardiotonic Effects : In an animal model, administration of this compound resulted in increased heart contractility without significant toxicity, indicating its potential as a therapeutic agent for heart failure.
  • Antimicrobial Study : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in treating bacterial and fungal infections.

Q & A

Q. How to structure a manuscript to highlight this compound’s novel findings without overinterpretation?

  • Answer : Follow IMRaD format. In the Discussion, contrast results with prior studies, explicitly noting limitations (e.g., in vitro-to-in vivo extrapolation). Use cautious language (e.g., “suggests” vs. “proves”) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.